
Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, a benzyl group at the 1-position, and a methyl ester group at the 3-position of the dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as solvent recovery, waste management, and quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds .
Aplicaciones Científicas De Investigación
Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydropyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
Comparison: Methyl 1-benzyl-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the bromine atom at the 5-position, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H12BrNO3 |
|---|---|
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
methyl 1-benzyl-5-bromo-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)12-7-11(15)9-16(13(12)17)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Clave InChI |
RVQKGAXDNWQUHD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


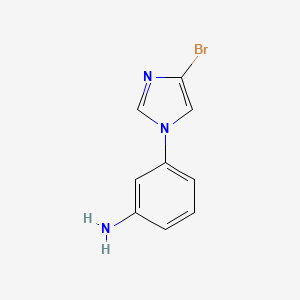

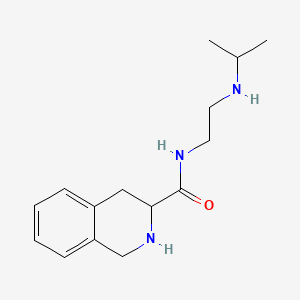

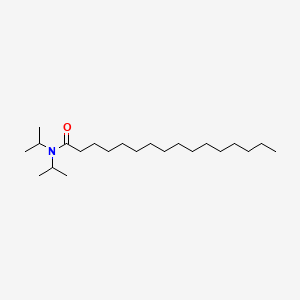
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
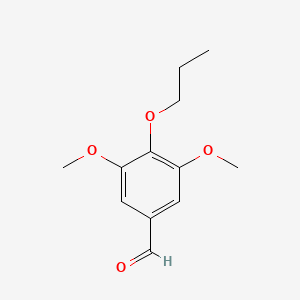
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
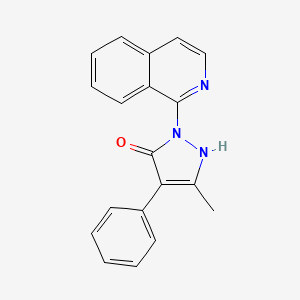
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)


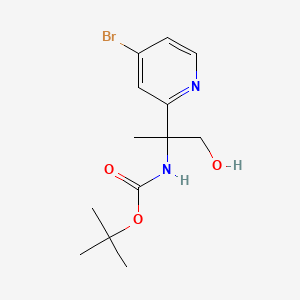
![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)
